molecular formula C25H21BrN2O5 B11988593 Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-94-3

Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11988593
CAS No.: 302912-94-3
M. Wt: 509.3 g/mol
InChI Key: OBMUTBOESGSFEI-UHFFFAOYSA-N
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Description

Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as bromobenzoyl and dimethoxyphenyl moieties contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromobenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst.

    Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using 3,4-dimethoxyphenyl derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-(4-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-fluorobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-methylbenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Uniqueness

Ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

302912-94-3

Molecular Formula

C25H21BrN2O5

Molecular Weight

509.3 g/mol

IUPAC Name

ethyl 7-(4-bromobenzoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H21BrN2O5/c1-4-33-25(30)18-12-21(24(29)15-5-8-17(26)9-6-15)28-14-27-19(13-20(18)28)16-7-10-22(31-2)23(11-16)32-3/h5-14H,4H2,1-3H3

InChI Key

OBMUTBOESGSFEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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